Increased Lipophilicity vs. Parent Morpholine-2-carboxylic Acid Enhances Membrane Permeability
6-Methylmorpholine-2-carboxylic acid exhibits an XLogP3-AA value of -2.8, which is 0.4 logP units higher (less hydrophilic) than the parent morpholine-2-carboxylic acid (XLogP3 = -3.2) [1][2]. This quantitative increase in lipophilicity is attributed to the 6-methyl substituent and predicts improved passive membrane diffusion and blood-brain barrier penetration potential in CNS drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA, calculated) |
|---|---|
| Target Compound Data | -2.8 |
| Comparator Or Baseline | Morpholine-2-carboxylic acid: -3.2 |
| Quantified Difference | +0.4 logP units |
| Conditions | PubChem XLogP3 3.0 computational model, 2025 release |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and oral bioavailability, directly influencing compound selection for CNS and intracellular target programs.
- [1] PubChem. (2R,6R)-6-Methylmorpholine-2-carboxylic acid, CID 122360129, Computed Properties: XLogP3-AA = -2.8, 2026. View Source
- [2] PubChem. Morpholine-2-carboxylic acid, CID 12202929, Computed Properties: XLogP3-AA = -3.2, 2025. View Source
